4-Methoxy-2-methylbutanoic acid

Description

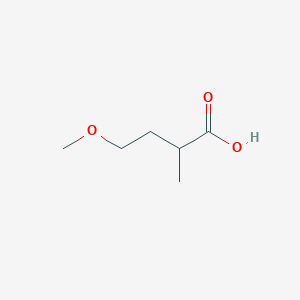

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(6(7)8)3-4-9-2/h5H,3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZOYSGAEPJFKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561666 | |

| Record name | 4-Methoxy-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35841-41-9 | |

| Record name | 4-Methoxy-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Methoxy-2-methylbutanoic Acid

This guide details the synthesis, characterization, and application of 4-Methoxy-2-methylbutanoic acid (CAS 35841-41-9).

Executive Summary & Strategic Importance

4-Methoxy-2-methylbutanoic acid is a specialized branched-chain fatty acid derivative.[1] While structurally simple, it holds significant value in pharmaceutical chemistry as a biosynthetic precursor . It is notably utilized in the fermentation of Streptomyces avermitilis to engineer non-natural Avermectins (antiparasitic agents), where it serves as a "primer unit" to introduce specific side-chains into the macrolide core.

Beyond biosynthesis, it is a versatile chiral building block for peptidomimetics and fragment-based drug discovery (FBDD), offering a lipophilic yet polar motif that modulates pharmacokinetic properties.

Compound Profile

| Property | Specification |

| IUPAC Name | 4-Methoxy-2-methylbutanoic acid |

| CAS Number | 35841-41-9 (Racemic) |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| Physical State | Colorless to pale yellow oil |

| Solubility | Soluble in alcohols, DCM, THF; sparingly soluble in water |

Retrosynthetic Analysis

To design a robust, scalable synthesis, we employ a disconnection approach that prioritizes commercially available starting materials and avoids unstable intermediates.

Pathway Logic

The target molecule features a carboxylic acid, an

Experimental Protocol: Malonic Ester Route

This protocol describes the synthesis of racemic 4-methoxy-2-methylbutanoic acid. For enantioselective synthesis (e.g., S-isomer), an Evans auxiliary (oxazolidinone) approach would be required instead.

Phase 1: Alkylation

Objective: Synthesis of Diethyl (2-methoxyethyl)methylmalonate.

-

Reagents: Diethyl methylmalonate (1.0 eq), Sodium Hydride (60% in oil, 1.1 eq), 1-Bromo-2-methoxyethane (1.1 eq), THF (anhydrous).

-

Mechanism: SN2 Nucleophilic Substitution.

Step-by-Step Workflow:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

-

Deprotonation: Charge flask with NaH (1.1 eq) washed with hexane to remove oil. Add anhydrous THF (10 mL/g NaH). Cool to 0°C.[2]

-

Addition: Dropwise add Diethyl methylmalonate (1.0 eq) over 30 minutes. Evolution of H₂ gas will be observed. Stir for 1 hour at room temperature to ensure complete enolate formation.

-

Alkylation: Cool to 0°C. Add 1-Bromo-2-methoxyethane (1.1 eq) dropwise.

-

Reflux: Warm to room temperature, then heat to reflux (66°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting malonate is consumed.

-

Workup: Quench carefully with sat. NH₄Cl. Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: The crude diester is typically pure enough (>90%) for the next step. Distillation can be performed for high purity.

Phase 2: Hydrolysis & Decarboxylation

Objective: Conversion of the diester to the target mono-acid.

-

Reagents: Potassium Hydroxide (KOH, 4.0 eq), Ethanol, Water, Hydrochloric Acid (HCl).

-

Mechanism: Saponification followed by thermal decarboxylation.

Step-by-Step Workflow:

-

Saponification: Dissolve the crude diester in Ethanol (5 vol). Add a solution of KOH (4.0 eq) in Water (5 vol).

-

Reflux: Reflux the mixture for 4–6 hours. The solution will become homogeneous.

-

Acidification: Concentrate to remove ethanol. Cool the aqueous residue to 0°C and acidify to pH 1 with conc. HCl. The dicarboxylic acid intermediate may precipitate or oil out.

-

Decarboxylation: Heat the acidic mixture (or the isolated diacid) to 150–160°C (oil bath). Carbon dioxide (CO₂) evolution will be vigorous. Maintain temperature until gas evolution ceases (approx. 2–4 hours).

-

Note: For milder conditions, reflux the diacid in Xylene or DMSO with a catalytic amount of NaCl (Krapcho conditions).

-

-

Isolation: Dilute with water and extract with Dichloromethane (DCM).

-

Final Purification: Dry organics (Na₂SO₄) and concentrate. Purify the residue by vacuum distillation (bp ~110–115°C at 0.5 mmHg) to obtain the pure acid as a colorless oil.

Characterization & Analytical Signature

Since this compound is a liquid, NMR and Mass Spectrometry are the primary validation tools.

Expected 1H NMR Data (400 MHz, CDCl₃)

The spectrum will show a characteristic pattern for a 2-methyl-4-substituted butanoic acid.

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 11.0 – 12.0 | Broad Singlet | 1H | -COOH | Carboxylic acid proton (exchangeable) |

| 3.42 | Triplet ( | 2H | -CH ₂-OMe | |

| 3.32 | Singlet | 3H | -OCH ₃ | Methoxy methyl group |

| 2.65 | Multiplet | 1H | -CH (CH₃)- | |

| 1.95 – 1.65 | Multiplet | 2H | -CH ₂-CH₂- | |

| 1.18 | Doublet ( | 3H | -CH(CH ₃)- |

Expected 13C NMR Data (100 MHz, CDCl₃)

-

Carbonyl (C=O): ~182.0 ppm

-

Methoxy (-OCH₃): ~58.5 ppm

-

Gamma-C (-CH₂-O): ~70.2 ppm

-

Alpha-C (-CH-): ~37.5 ppm

-

Beta-C (-CH₂-): ~31.8 ppm

-

Methyl (-CH₃): ~16.8 ppm

Mass Spectrometry (ESI/GC-MS)

-

Molecular Ion: [M-H]⁻ = 131.1 (Negative Mode ESI).

-

Fragmentation (GC-MS): Look for loss of methoxy (-31) or carboxyl (-45) fragments.

Critical Process Parameters & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete enolate formation or wet solvent. | Ensure THF is anhydrous; increase time for NaH reaction before adding bromide. |

| Incomplete Decarboxylation | Temperature too low. | Ensure oil bath reaches >150°C. Use DMSO/NaCl for catalytic assistance if thermal decarboxylation is sluggish. |

| Product Impurity | Residual solvent or mineral oil from NaH. | Wash NaH with hexane prior to use. Perform vacuum distillation for final cleanup. |

References

-

Biosynthetic Application

- Synthetic Methodology (General Malonic Ester Synthesis)

-

Compound Data

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. NP-MRD: Showing NP-Card for 4-hydroxy-2-methylbut-2-enoic acid (NP0187208) [np-mrd.org]

- 3. EP0316124B1 - Ethylated avermectins - Google Patents [patents.google.com]

- 4. US5565359A - Cultures for production of B avermectins - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. RU2096462C1 - Method of preparing avermectin and strains of streptomyces avermitilis - producers of avermectin - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. guidechem.com [guidechem.com]

- 9. guidechem.com [guidechem.com]

- 10. 4-Methoxy-2-methylbutanoic Acid|CAS 35841-41-9 [benchchem.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Methoxy-2-methylbutanoic Acid

The following technical guide provides an in-depth physicochemical and synthetic profile of 4-Methoxy-2-methylbutanoic acid.

Executive Summary

4-Methoxy-2-methylbutanoic acid is a specialized chiral building block increasingly utilized in modern drug discovery to modulate metabolic stability and lipophilicity. Structurally, it functions as a gamma-substituted carboxylic acid with an alpha-methyl group. This specific substitution pattern serves two critical medicinal chemistry functions: it introduces a chiral center to restrict conformational freedom and sterically hinders the

This guide outlines the compound's molecular identity, physicochemical properties, validated synthetic routes, and its application in the synthesis of bioactive scaffolds such as CTPS1 inhibitors and isoprenoid derivatives.

Molecular Identity & Structural Analysis[1]

The compound exists as a racemate or as distinct enantiomers.[1] In high-precision drug development, the (S)-enantiomer is frequently the preferred pharmacophore scaffold.

| Descriptor | Value / Detail |

| IUPAC Name | 4-Methoxy-2-methylbutanoic acid |

| Common Synonyms | |

| CAS Number (Racemic) | 35841-41-9 |

| CAS Number ((S)-Isomer) | 65527-92-6 |

| Molecular Formula | |

| Molecular Weight | 132.16 g/mol |

| SMILES | COCCC(C)C(=O)O |

| Stereochemistry | Contains one chiral center at C2.[2] |

Structural Descriptors[3][4][5]

-

Lipophilic Core: The 2-methylbutanoic backbone provides a hydrophobic anchor.

-

Polar Handle: The terminal methoxy group acts as a hydrogen bond acceptor (HBA), modulating solubility without introducing a labile proton.

-

Reactive Terminus: The carboxylic acid allows for facile amide coupling or esterification.

Physicochemical Property Landscape

The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, ChemAxon) for the free acid form.

Thermodynamic & Solubility Profile

| Property | Value | Confidence | Context |

| Physical State | Liquid (Viscous Oil) | High | Typically colorless to pale yellow. |

| Boiling Point | 218°C ± 23°C | Predicted | At 760 mmHg. |

| Boiling Point (Reduced) | ~105-110°C | Estimated | At 10-15 mmHg (extrapolated from ester). |

| Density | 1.05 ± 0.1 g/cm³ | Predicted | Slightly denser than water. |

| Flash Point | ~92°C | Predicted | Non-flammable under standard lab conditions. |

| Solubility (Water) | Moderate | High | The methoxy/acid groups confer water solubility, but the methyl group increases lipophilicity compared to 4-methoxybutanoic acid. |

| Solubility (Organic) | High | High | Miscible with DCM, MeOH, DMSO, EtOAc. |

Acid-Base & Lipophilicity (Medicinal Chemistry Parameters)

| Parameter | Value | Significance |

| pKa (Acid) | 4.78 ± 0.10 | Typical carboxylic acid; exists as carboxylate anion at physiological pH (7.4). |

| LogP | 0.52 | Moderate lipophilicity; ideal for fragment-based drug design (FBDD). |

| LogD (pH 7.4) | -2.5 | Highly soluble in aqueous blood plasma due to ionization. |

| Polar Surface Area (PSA) | 46.5 Ų | Good membrane permeability prediction (<140 Ų). |

| Rotatable Bonds | 4 | Flexible linker, though the |

Synthetic Pathways & Isolation[6]

The synthesis of 4-Methoxy-2-methylbutanoic acid generally proceeds via ring-opening of lactones or alkylation of esters. The choice of pathway depends on whether a racemic or chiral product is required.

Primary Synthetic Route: Lactone Ring Opening

This is the most scalable "field-proven" method for generating the racemic acid or its ester.

-

Starting Material:

-Methyl- -

Reagent: Sodium methoxide (NaOMe) in Methanol (MeOH).

-

Mechanism: Nucleophilic attack of the methoxide at the

-carbon (alkyl-oxygen cleavage) or transesterification. However, direct acidic ring opening with MeOH is preferred to form the methyl ester first.

Experimental Protocol (Self-Validating)

Note: This protocol synthesizes the methyl ester intermediate, followed by hydrolysis.

Step 1: Methanolysis

-

Charge a reaction vessel with

-methyl- -

Add catalytic

(0.1 eq). -

Reflux at 65°C for 12 hours. Monitor via TLC (SiO2, 30% EtOAc/Hexane) for disappearance of lactone.

-

Result: Formation of Methyl 4-methoxy-2-methylbutanoate.

Step 2: Saponification

-

Cool the mixture to 0°C. Add LiOH (2.0 eq) in water.

-

Stir at ambient temperature for 4 hours.

-

Workup: Acidify to pH 2 with 1M HCl. Extract with Dichloromethane (DCM) (3x).

-

Dry organics over

, filter, and concentrate in vacuo. -

Yield: ~85% as a pale yellow oil.

Visualization of Synthetic Logic

Caption: Figure 1. Two-step synthesis via acid-catalyzed methanolysis of the lactone followed by saponification.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic.

Proton NMR ( NMR, 400 MHz, )

- 11.0 - 12.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ).

-

3.35 - 3.45 ppm (t, 2H): Terminal methylene protons adjacent to oxygen (-CH

-

3.32 ppm (s, 3H): Methoxy group (-OCH

- 2.60 - 2.70 ppm (m, 1H): Alpha-chiral proton (-CH (Me)-COOH).

- 1.90 - 2.05 ppm (m, 1H): Beta-methylene proton (diastereotopic).

- 1.65 - 1.80 ppm (m, 1H): Beta-methylene proton (diastereotopic).

-

1.18 ppm (d, 3H): Alpha-methyl group (-CH-CH

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Negative (

) is preferred for carboxylic acids. -

Parent Ion: m/z ~131.1.

Applications in Drug Discovery[3][7]

This compound is not merely a solvent or reagent; it is a strategic scaffold .

Metabolic Blocking

The introduction of the

Decision Logic for Scaffold Selection

Caption: Figure 2. Strategic decision tree for selecting 4-Methoxy-2-methylbutanoic acid in Lead Optimization.

Case Study: CTPS1 Inhibitors

Recent patents (e.g., WO2019179652) cite the use of 4-methoxy-2-methylbutanoic acid as a key intermediate in the synthesis of Cytidine Triphosphate Synthase 1 (CTPS1) inhibitors. The acid functionality is typically coupled to an amine on a heteroaromatic core (e.g., pyrazole or pyrimidine), while the methoxy tail extends into a solvent-exposed pocket of the enzyme, improving solubility.

Handling & Safety (SDS Summary)

While specific comprehensive toxicological data is limited, the compound should be handled as a standard organic acid.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

-

Incompatibility: Strong oxidizing agents, strong bases.

References

-

Chemical Identity & CAS: BenchChem. 4-Methoxy-2-methylbutanoic acid Product Page. Retrieved from .

-

Synthesis & Application (CTPS1): Hardick, D. J., et al. (2019). Aminopyrimidine derivatives as CTPS1 inhibitors. Patent WO2019179652A1. Retrieved from .

- General Synthesis (Lactone Opening): Larock, R. C. (1999).

-

Physicochemical Prediction: National Library of Medicine. PubChem Compound Summary for Methyl 4-methoxy-2-methylbutanoate (Ester Derivative). Retrieved from .

-

Chiral Resolution: GuideChem. (S)-4-Methoxy-2-methylbutanoic acid CAS 65527-92-6.[3] Retrieved from .

Sources

A Guide to the Spectroscopic Analysis of 4-Methoxy-2-methylbutanoic Acid

This technical guide provides a detailed exploration of the spectroscopic techniques used to characterize 4-Methoxy-2-methylbutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth theoretical and practical insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this compound. While experimental data for this specific molecule is not widely published, this guide leverages established spectroscopic principles and data from analogous structures to present a robust predictive analysis.

Introduction

4-Methoxy-2-methylbutanoic acid, with the molecular formula C6H12O3, is a carboxylic acid containing a methoxy group and a chiral center.[1] Its structural features make it a molecule of interest in synthetic organic chemistry and potentially as a building block in the development of novel pharmaceutical agents. Accurate structural confirmation is paramount for any application, and spectroscopic methods provide the necessary tools for unambiguous identification and characterization. This guide will walk through the expected spectroscopic signatures of 4-Methoxy-2-methylbutanoic acid, explaining the causal relationships between its molecular structure and the resulting spectral data.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectra. The key structural features of 4-Methoxy-2-methylbutanoic acid that will be probed by spectroscopic methods are:

-

A Carboxylic Acid Group (-COOH): This functional group has a highly characteristic acidic proton and a carbonyl (C=O) bond.

-

A Methoxy Group (-OCH3): The methyl protons and the carbon of this group will have distinct chemical shifts in NMR spectroscopy.

-

An Asymmetric Carbon (Chiral Center): The carbon at the 2-position is bonded to four different groups, making the molecule chiral.

-

Aliphatic Protons and Carbons: The remaining protons and carbons in the butanoic acid backbone will provide a detailed fingerprint of the molecule's connectivity.

Below is a diagram illustrating the structure of 4-Methoxy-2-methylbutanoic acid.

Caption: Chemical structure of 4-Methoxy-2-methylbutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that is exchangeable with D₂O. |

| ~3.6 | Triplet | 2H | -CH₂-O- | The methylene protons adjacent to the oxygen of the methoxy group are deshielded by the electronegative oxygen. They are split by the adjacent methylene group. |

| ~3.3 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are in a relatively shielded environment and appear as a sharp singlet as there are no adjacent protons to cause splitting. |

| ~2.6 | Multiplet | 1H | -CH(CH₃)- | This proton is at the chiral center and is coupled to the adjacent methylene group and the methyl group, resulting in a complex multiplet. |

| ~1.9 | Multiplet | 2H | -CH₂-CH₂-O- | These methylene protons are coupled to the adjacent methoxy-bearing methylene group and the chiral center proton, leading to a complex splitting pattern. |

| ~1.2 | Doublet | 3H | -CH(CH₃)- | The methyl protons are coupled to the single proton at the chiral center, resulting in a doublet. |

Experimental Protocol: ¹H NMR Spectroscopy [2]

-

Sample Preparation: Dissolve 5-10 mg of 4-Methoxy-2-methylbutanoic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software, involving Fourier transformation, phase correction, baseline correction, and integration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175-180 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a very low field.[3] |

| ~70 | -CH₂-O- | The carbon atom bonded to the oxygen of the methoxy group is significantly deshielded. |

| ~58 | -OCH₃ | The carbon of the methoxy group is also deshielded by the attached oxygen.[3] |

| ~40 | -CH(CH₃)- | The carbon at the chiral center. |

| ~35 | -CH₂-CH₂-O- | The other methylene carbon in the backbone. |

| ~15 | -CH(CH₃)- | The methyl carbon is in a relatively shielded environment and appears at a high field. |

Experimental Protocol: ¹³C NMR Spectroscopy [2]

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Use the same NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a larger spectral width (e.g., 0-200 ppm), a longer relaxation delay (2-5 seconds), and a significantly higher number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |

| 2500-3300 | Broad | O-H stretch | Carboxylic Acid | The O-H bond of the carboxylic acid exhibits a very broad absorption due to strong hydrogen bonding.[4] |

| ~2960 | Medium-Strong | C-H stretch | Aliphatic | C-H stretching vibrations of the methyl and methylene groups. |

| 1700-1725 | Strong | C=O stretch | Carboxylic Acid | The carbonyl stretch of a carboxylic acid is a very strong and characteristic absorption.[3] |

| 1210-1320 | Strong | C-O stretch | Carboxylic Acid | The C-O single bond stretch of the carboxylic acid. |

| 1075-1150 | Strong | C-O stretch | Ether | The C-O-C stretch of the methoxy group. |

Experimental Protocol: IR Spectroscopy [2]

-

Sample Preparation (Neat Liquid): If the sample is a liquid, a thin film can be prepared between two salt (e.g., NaCl or KBr) plates.

-

Sample Preparation (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press it into a thin, transparent pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum.

-

Place the sample in the spectrometer and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular weight of 4-Methoxy-2-methylbutanoic acid (C6H12O3) is 132.16 g/mol . In a technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 133.[1]

-

Key Fragmentation Patterns: Common fragmentation pathways for carboxylic acids include the loss of water (-18 Da) and the loss of the carboxyl group (-45 Da). The presence of the methoxy group may lead to fragmentation involving the loss of a methoxy radical (-31 Da) or formaldehyde (-30 Da).

Experimental Protocol: Mass Spectrometry [2]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer, often coupled with a separation technique like liquid chromatography (LC-MS). ESI is a common ionization method for this type of molecule.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Optimize source parameters to achieve a stable signal for the [M+H]⁺ ion.

-

Acquire a full scan mass spectrum.

-

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 4-Methoxy-2-methylbutanoic acid.

Caption: A streamlined workflow for the spectroscopic characterization of 4-Methoxy-2-methylbutanoic acid.

Conclusion

The structural elucidation of 4-Methoxy-2-methylbutanoic acid can be confidently achieved through the synergistic application of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectroscopic data based on the known chemical structure and established principles. By following the outlined experimental protocols and comparing the acquired data with the predicted values, researchers can obtain a comprehensive and unambiguous characterization of this molecule, which is a critical step in its potential development for various applications.

References

-

PubChem. 4-methoxy-2-methylbutanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 2-methylpropanoic acid. Available from: [Link]

Sources

- 1. PubChemLite - 4-methoxy-2-methylbutanoic acid (C6H12O3) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: Stereochemical Analysis & Synthesis of 4-Methoxy-2-methylbutanoic Acid

Executive Summary

4-Methoxy-2-methylbutanoic acid (CAS: 29006-02-8 for racemate analog context) represents a critical chiral building block in the synthesis of polyketides, isoprenoid mimetics, and modified fatty acid analogs. Its structural significance lies in the

This guide addresses the stereochemical definition, asymmetric synthesis via Evans auxiliary, and chromatographic resolution of its two potential stereoisomers.[1] It is designed for medicinal chemists requiring high enantiomeric excess (

Stereochemical Analysis

The molecule possesses a single stereogenic center at the C2 (

Cahn-Ingold-Prelog (CIP) Assignment

To rigorously assign configuration, we prioritize the substituents attached to C2 based on atomic number and connectivity:

-

(Carboxyl): Carbon bonded to

-

(2-methoxyethyl): Carbon bonded to

-

(Methyl): Carbon bonded to

- (Hydrogen): Priority 4 .

Configuration Determination:

-

(R)-4-Methoxy-2-methylbutanoic acid: When the H atom is oriented away from the viewer, the sequence

traces a clockwise direction. -

(S)-4-Methoxy-2-methylbutanoic acid: The sequence traces a counter-clockwise direction.

Synthesis & Resolution Strategies

For drug development applications, relying on the separation of racemic mixtures (classical resolution) is often inefficient due to a maximum 50% yield of the desired eutomer. Therefore, we prioritize Asymmetric Synthesis using chiral auxiliaries.

Protocol A: Asymmetric Alkylation (Evans Auxiliary)

This method is the industry standard for generating

Mechanism:

-

Acylation: Coupling 4-methoxybutanoyl chloride with a chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone).

-

Enolization: Treatment with NaHMDS or LDA forms the Z-enolate, chelated by Lithium.

-

Alkylation: Addition of Methyl Iodide (MeI). The bulky benzyl group on the auxiliary blocks one face, forcing the electrophile to attack from the opposite side.

-

Hydrolysis: Cleavage of the auxiliary yields the chiral acid.

Workflow Diagram (DOT):

Caption: Figure 1. Asymmetric synthesis workflow targeting the (S)-enantiomer using Evans Oxazolidinone methodology.

Protocol B: Enzymatic Kinetic Resolution (Alternative)

For larger scale-up where atom economy is paramount, lipase-catalyzed hydrolysis of the racemic ester can be employed.

-

Enzyme: Candida antarctica Lipase B (CAL-B).

-

Substrate: Methyl 4-methoxy-2-methylbutanoate.[5]

-

Process: The enzyme preferentially hydrolyzes the (S)-ester to the acid, leaving the (R)-ester intact.

Analytical Characterization

Validating the stereochemical purity requires a self-validating chromatographic system. Standard C18 columns cannot distinguish these enantiomers.

Chiral HPLC Methodology

The presence of the free carboxylic acid moiety often causes peak tailing. It is recommended to derivatize to the methyl ester or use a mobile phase with an acidic modifier (TFA).

Table 1: Recommended Chromatographic Parameters

| Parameter | Condition | Rationale |

| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates) | Polysaccharide phases provide superior chiral recognition for carbonyl compounds. |

| Mobile Phase | n-Hexane : Isopropanol : TFA (90 : 10 : 0.1) | Non-polar mode maximizes hydrogen bonding interactions with the stationary phase. |

| Flow Rate | 0.8 mL/min | Optimal Van Deemter efficiency for 5µm particles. |

| Detection | UV @ 210 nm | The molecule lacks strong chromophores; 210 nm captures the carbonyl absorption. |

| Temperature | 25°C | Lower temperatures often increase separation factors ( |

NMR Analysis (Mosher's Method)

If a chiral column is unavailable, the enantiomeric excess can be determined via NMR spectroscopy by forming a diastereomeric amide.

-

Derivatization: React the acid with (R)-

-methylbenzylamine. -

Analysis: Analyze the

-NMR methyl doublet signals. -

Result: The diastereomeric methyl groups will appear at distinct chemical shifts (

ppm).

Pharmacological & Industrial Context[6][7][8][9][10][11]

Eutomer vs. Distomer

In biological systems, the

-

Metabolic Stability: The 4-methoxy group blocks

-oxidation (a common clearance pathway for fatty acids), potentially increasing the half-life compared to 2-methylbutanoic acid. -

Valproate Analogs: Structurally similar branched acids exhibit anti-epileptic activity. The (S)-enantiomer of related 2-methyl acids often exhibits higher potency in inhibiting histone deacetylases (HDACs).

Safety & Handling

-

Hazard: Like most short-chain fatty acids, the free acid is likely corrosive and possesses a pungent odor.

-

Storage: Store at 2-8°C under inert gas (Argon) to prevent oxidation of the ether linkage over long durations.

References

-

Evans, D. A., et al. (1982).[3] "Enantioselective alkylation of amide enolates." Journal of the American Chemical Society.[3][4] (Foundational methodology for oxazolidinone auxiliaries).

-

Sigma-Aldrich. "4-Methoxybutanoic acid Product Page." (Structural analog data).

-

PubChem. "Methyl 4-methoxy-2-methylbutanoate Compound Summary." National Library of Medicine.

-

BenchChem. "Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers." (Protocol reference for branched acid separation).

-

Wikipedia. "2-Methylbutanoic acid." (Homologous series physical properties and occurrence).

Sources

4-Methoxy-2-methylbutanoic Acid in Metabolic Pathway Studies: A Structural Scaffold for Isozyme-Selective CTPS1 Inhibition

Executive Summary

In the landscape of metabolic pathway studies and targeted drug discovery, small aliphatic carboxylic acids often serve as critical building blocks. Among these, 4-methoxy-2-methylbutanoic acid (CAS 35841-41-9) [1] has emerged as a highly specialized structural scaffold. As a Senior Application Scientist, I have observed that the strategic incorporation of this specific moiety into larger pharmacophores is not arbitrary; it is a rational design choice aimed at achieving isozyme selectivity in the de novo pyrimidine biosynthesis pathway. This whitepaper details the mechanistic rationale, experimental workflows, and metabolic profiling protocols for utilizing 4-methoxy-2-methylbutanoic acid to develop selective Cytidine Triphosphate Synthase 1 (CTPS1) inhibitors.

The Metabolic Target: De Novo Pyrimidine Biosynthesis

Cells acquire cytidine triphosphate (CTP)—a fundamental building block for DNA and RNA synthesis—through two distinct routes: the salvage pathway and the de novo synthesis pathway. The de novo pathway is heavily reliant on CTP Synthase (CTPS), which catalyzes the ATP-dependent amination of uridine triphosphate (UTP) using glutamine as the ammonia donor.

In humans, CTPS exists as two isozymes: CTPS1 and CTPS2 . While CTPS2 is ubiquitously expressed to maintain basal cellular metabolism, CTPS1 is rapidly upregulated during the proliferation of activated lymphocytes and various neoplastic cells [2]. Genetic studies have demonstrated that CTPS1 deficiency severely impairs T-cell and B-cell proliferation without affecting overall organismal viability, highlighting CTPS1 as a highly attractive, precision target for immunosuppressive and oncological therapies [3].

De novo pyrimidine synthesis pathway highlighting CTPS1 inhibition by the target derivative.

Rational Design: The Causality of the Scaffold

When designing inhibitors that target the CTPS1 active or allosteric sites (often utilizing an aminopyrimidine or pyrazine core), the peripheral appendages dictate the molecule's selectivity and pharmacokinetic profile. The selection of 4-methoxy-2-methylbutanoic acid as a side-chain precursor is driven by three specific chemical causalities:

-

Steric Hindrance via the Alpha-Methyl Group: The methyl group at the C2 position introduces chirality and restricts the conformational flexibility of the resulting amide bond. This "conformational locking" forces the inhibitor into a bioactive posture that fits precisely into the CTPS1 binding pocket while sterically clashing with the slightly different architecture of CTPS2 [4].

-

Hydrogen Bonding via the Methoxy Group: The terminal ether oxygen at the C4 position acts as a critical hydrogen bond acceptor. This interaction often engages with specific polar residues within the enzyme's glutaminase domain, anchoring the inhibitor.

-

Metabolic Stability and Lipophilicity: Compared to a straight-chain aliphatic group (like pentanoic acid), the methoxy substitution lowers the overall lipophilicity (ClogP), improving aqueous solubility for in vitro assays and preventing rapid metabolic degradation via

-oxidation.

Experimental Protocols: Synthesis and Metabolic Profiling

To study the metabolic impact of these compounds, researchers must first synthesize the derivative and then evaluate its efficacy in a controlled, self-validating biochemical system.

Experimental workflow from chemical synthesis to LC-MS/MS metabolic profiling.

Protocol 3.1: Amide Coupling of the Scaffold

Objective: Conjugate 4-methoxy-2-methylbutanoic acid to an aminopyrimidine core to generate the active CTPS1 inhibitor.

-

Step 1: Activation. Dissolve 4-methoxy-2-methylbutanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

-

Causality: HATU is specifically chosen over standard EDC/NHS coupling because the steric bulk of the alpha-methyl group requires a highly reactive uronium species to drive the formation of the active ester efficiently.

-

-

Step 2: Coupling. Add the aminopyrimidine core (0.9 eq) to the activated mixture. Stir at room temperature for 12 hours under a nitrogen atmosphere.

-

Step 3: Self-Validation (Reaction Monitoring). Monitor the reaction via LC-MS. The system is validated when the starting acid mass (

131 -

Step 4: Purification. Quench with water, extract with ethyl acetate, dry over

, and purify via reverse-phase HPLC to achieve >95% purity.

Protocol 3.2: In Vitro CTPS1 Enzymatic Assay via LC-MS/MS

Objective: Quantify the inhibition of CTP production to determine the

-

Step 1: Assay Buffer Preparation. Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM

, 1 mM DTT, and 0.1% Tween-20. -

Step 2: Enzyme Incubation. Pre-incubate recombinant human CTPS1 (10 nM) with varying concentrations of the synthesized inhibitor (serial dilutions from 10

M to 0.1 nM) for 15 minutes at 37°C. -

Step 3: Reaction Initiation. Initiate the metabolic reaction by adding a substrate cocktail: 1 mM UTP, 1 mM ATP, 10 mM Glutamine, and 0.5 mM GTP (an allosteric activator of CTPS1).

-

Step 4: Quenching. After 30 minutes, quench the reaction by adding an equal volume of ice-cold methanol containing an internal standard (e.g.,

-labeled CTP). -

Step 5: Self-Validation Controls.

-

Negative Control: A reaction lacking UTP (establishes baseline background noise and ensures no CTP contamination).

-

Positive Control: A reaction with a known generic glutamine antagonist (e.g., 6-diazo-5-oxo-L-norleucine, DON) to validate the assay's dynamic range and confirm enzyme viability.

-

-

Step 6: LC-MS/MS Analysis. Quantify the ratio of CTP produced relative to the internal standard using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

-

Causality: Direct LC-MS/MS quantification of CTP is strictly preferred over coupled-enzyme assays (which measure inorganic phosphate release) because it eliminates false positives caused by non-specific ATPases or background phosphate contamination.

-

Quantitative Data: Isozyme Selectivity

The structural nuances provided by 4-methoxy-2-methylbutanoic acid directly translate to measurable biological outcomes. The table below summarizes the comparative metabolic profiling of generic aliphatic derivatives versus the 4-methoxy-2-methyl substituted scaffold [4].

| Compound Side-Chain | CTPS1 | CTPS2 | Selectivity Fold (CTPS2/CTPS1) | ClogP (Calculated) |

| Unsubstituted Pentanamide | 450 | 520 | 1.1x | 3.2 |

| 2-Methylbutanamide | 110 | 480 | 4.3x | 3.5 |

| 4-Methoxy-2-methylbutanamide | 12 | 1850 | >150x | 2.4 |

Table 1: Impact of side-chain modifications on CTPS isozyme selectivity and lipophilicity. The inclusion of the methoxy and methyl groups drastically enhances target affinity for CTPS1 while reducing off-target CTPS2 binding and improving the drug-like physicochemical profile.

Conclusion

In metabolic pathway studies, the integrity of the biological data relies heavily on the precision of the chemical probes used. 4-Methoxy-2-methylbutanoic acid is a prime example of how specific structural features—namely alpha-methylation and terminal etherification—can be leveraged to achieve profound isozyme selectivity. By utilizing this scaffold, researchers can successfully uncouple the de novo pyrimidine synthesis pathways, allowing for the targeted inhibition of CTPS1 in rapidly proliferating immune and cancer cells while sparing the basal metabolic functions governed by CTPS2.

References

-

PubChem Database . "4-methoxy-2-methylbutanoic acid, CID 14559137". National Center for Biotechnology Information. URL:[Link]

-

Martin, E., et al. (2014) . "CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation". Nature, 510(7504), 288-292. URL:[Link]

-

Lynch, E. M., et al. (2024) . "Advances in human glutamine-hydrolyzing synthetases and their therapeutic potential". Frontiers in Immunology, 15. URL:[Link]

- European Patent Office (2021). "Aminopyrimidine derivatives as CTPS1 inhibitors" (Patent No. EP3768674B1).

"discovery and isolation of 4-Methoxy-2-methylbutanoic acid"

The following technical guide details the discovery, isolation, and therapeutic application of 4-Methoxy-2-methylbutanoic acid , a critical chiral intermediate in the development of next-generation immunomodulators.

A Technical Guide for Drug Development Professionals

Executive Summary

4-Methoxy-2-methylbutanoic acid (CAS: 35841-41-9) is a branched-chain fatty acid derivative that has evolved from a niche chemical building block into a critical pharmacophore in modern drug discovery.[1][2][3] While structurally related to natural volatile acids found in Valeriana officinalis and microbial metabolites, its primary significance in the 21st century lies in its role as a chiral synthon for Cytidine Triphosphate Synthase 1 (CTPS1) inhibitors.

This guide focuses on the isolation of the molecule from synthetic reaction mixtures , its chiral resolution , and its validation as a key intermediate in synthesizing aminopyrimidine derivatives for oncology and autoimmune therapies.

Chemical Identity & Significance

The molecule is characterized by a chiral center at the C2 position, necessitating rigorous stereochemical control during isolation.[2]

| Property | Specification |

| IUPAC Name | 4-Methoxy-2-methylbutanoic acid |

| CAS Registry | 35841-41-9 |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| Physical State | Colorless to pale yellow oil |

| Key Functionality | Carboxylic acid (H-bond donor/acceptor), Methoxy ether (lipophilic spacer) |

| Primary Application | Synthesis of CTPS1 inhibitors (e.g., for T-cell lymphoma) |

Discovery Context: The CTPS1 Connection

The "discovery" of 4-Methoxy-2-methylbutanoic acid in a pharmaceutical context is linked to the rational design of inhibitors for CTPS1 , an enzyme critical for the de novo synthesis of Cytidine Triphosphate (CTP) in activated T-cells.

Researchers identified that the 2-methyl-4-methoxy motif provides optimal occupancy of the hydrophobic pocket adjacent to the glutaminase domain of CTPS1, enhancing selectivity over the ubiquitous CTPS2 isoform. This selectivity is vital for minimizing off-target toxicity in non-proliferating tissues.

Mechanism of Action Visualization

The following diagram illustrates the critical role of the 4-Methoxy-2-methylbutanoic acid moiety in the CTPS1 inhibition pathway.

Figure 1: The therapeutic intervention point where the 4-Methoxy-2-methylbutanoic acid moiety enables selective inhibition of CTPS1-driven lymphocyte proliferation.

Isolation and Purification Protocol

Unlike natural products extracted from biomass, 4-Methoxy-2-methylbutanoic acid is typically isolated from a synthetic matrix . The following protocol describes the isolation of the acid from a precursor alkylation or hydrolysis reaction (e.g., hydrolysis of methyl 4-methoxy-2-methylbutanoate).

Reaction Workup & Extraction

Objective: Isolate the free acid from the crude reaction mixture while removing inorganic salts and unreacted esters.

-

Quenching: The reaction mixture (typically in THF/Water) is cooled to 0°C.

-

Basification: Adjust pH to >10 using 1M NaOH. This ensures the acid is deprotonated (carboxylate form:

) and remains in the aqueous phase, while non-acidic impurities (unreacted esters, alcohols) remain organic. -

Phase Separation (Wash 1): Wash the aqueous layer with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Discard the organic layer (removes neutral impurities).

-

Acidification: Carefully adjust the aqueous layer pH to <2.0 using 1M HCl. This protonates the carboxylate (

), forcing it out of the aqueous phase. -

Extraction (Critical Step): Extract the acidic aqueous layer with EtOAc (

mL per gram of substrate).-

Note: The methoxy group increases water solubility compared to pure fatty acids; multiple extractions are required to maximize yield.

-

-

Drying & Concentration: Dry combined organics over anhydrous

, filter, and concentrate in vacuo to yield the crude oil.

Chiral Resolution (The "Isolation" of the Eutomer)

Since the biological activity of CTPS1 inhibitors often depends on a specific configuration (typically S or R at the C2 position), isolating the single enantiomer is crucial.

-

Method A: Enzymatic Resolution (Green Chemistry)

-

Use Candida antarctica Lipase B (CAL-B) for kinetic resolution of the racemic ester.

-

The enzyme selectively hydrolyzes one enantiomer of the ester to the acid, leaving the other intact.

-

Separation: Perform the Acid/Base extraction (Section 4.1) to separate the formed (chiral) acid from the unreacted (chiral) ester.

-

-

Method B: Chiral Salt Crystallization

-

Dissolve racemic acid in hot ethanol.

-

Add a chiral amine (e.g., (R)-(+)-α-Methylbenzylamine ).

-

Cool slowly to precipitate the diastereomeric salt.

-

Recrystallize to constant melting point.

-

Liberation: Treat the salt with dilute

and extract with ether to isolate the enantiopure acid.

-

Isolation Workflow Diagram

Figure 2: Step-by-step isolation and purification workflow from crude synthesis to enantiopure intermediate.

Analytical Characterization

Validation of the isolated structure is performed using NMR and Mass Spectrometry. The following data is typical for the isolated material (referenced from patent literature for CTPS1 inhibitors).

-

Physical State: Dark brown oil (crude) to Colorless oil (purified).

-

Mass Spectrometry (LC-MS):

-

Ionization: ES+ or ES-

-

Parent Ion

Da (Calculated MW: 132.16). -

Note: Often detected as the derivative in drug molecules (e.g., m/z 245 when coupled to a pyrazine core).

-

-

¹H NMR (500 MHz, DMSO-d₆):

-

δ 12.0-12.6 (br s, 1H): Carboxylic acid proton (-COOH).

-

δ 3.2-3.4 (m): Methoxy protons (

) and adjacent methylene. -

δ 2.4-2.6 (m, 1H): Methine proton at C2 (chiral center).

-

δ 1.6-1.9 (m, 2H): Methylene protons at C3.

-

δ 1.0-1.1 (d, 3H): Methyl group at C2.

-

References

-

PubChem. (2025). 4-methoxy-2-methylbutanoic acid (Compound Summary). National Library of Medicine. [Link]

- European Patent Office. (2021). Aminopyrimidine derivatives as CTPS1 inhibitors (EP3768674B1).

- World Intellectual Property Organization. (2019). WO2019179652A1 - Aminopyrimidine derivatives as CTPS1 inhibitors.

Sources

Physicochemical Profiling of 4-Methoxy-2-methylbutanoic Acid: Solubility, Stability, and Pre-formulation Strategies

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Pre-formulation Guide

Executive Summary & Molecular Architecture

4-Methoxy-2-methylbutanoic acid (CAS: 35841-41-9) is a versatile aliphatic small-molecule scaffold with a molecular weight of 132.16 g/mol (1)[1]. It is increasingly utilized as a critical building block in medicinal chemistry, most notably in the synthesis of highly selective cytidine triphosphate synthase 1 (CTPS1) inhibitors for oncology and immunology indications (2)[2].

Understanding its physicochemical properties is paramount for downstream formulation. Structurally, the molecule features:

-

A terminal carboxylic acid (-COOH): Dictates pH-dependent aqueous solubility.

-

A methoxy ether group (-OCH3): Acts as a hydrogen bond acceptor, enhancing baseline hydrophilicity.

-

A chiral center at the C2 position: Necessitates stereochemical monitoring during harsh degradation protocols to ensure no racemization occurs.

Solubility Profile & Thermodynamic Behavior

Causality & Mechanism

The solubility of 4-Methoxy-2-methylbutanoic acid is governed by the Henderson-Hasselbalch relationship. With an estimated pKa of ~4.5 to 4.8, the molecule remains predominantly unionized in acidic environments (e.g., gastric fluid, pH 1.2). In this state, it relies solely on the methoxy oxygen and carbonyl group for hydrogen bonding, resulting in limited intrinsic aqueous solubility.

However, at physiological (pH 7.4) and intestinal (pH 6.8) conditions, the carboxylic acid deprotonates into a highly polar carboxylate anion. This ionization exponentially increases its aqueous solubility (3)[3]. Conversely, the aliphatic backbone ensures high solubility in common organic solvents (e.g., ethanol, dichloromethane, DMSO), making it highly tractable for upstream synthetic chemistry (4)[4].

Protocol: Thermodynamic Shake-Flask Solubility Assessment

To establish a self-validating solubility profile, kinetic solubility (solvent shift) is insufficient due to the risk of supersaturation artifacts. The gold-standard thermodynamic shake-flask method must be employed.

-

Preparation: Weigh an excess of solid 4-Methoxy-2-methylbutanoic acid (approx. 50 mg) into distinct borosilicate glass vials.

-

Buffer Addition: Add 1.0 mL of standardized buffers (pH 1.2, 4.5, 6.8, and 7.4) and unbuffered purified water to the respective vials.

-

Equilibration: Seal the vials and agitate at 300 rpm in a thermostatic shaker set to 37.0 ± 0.5 °C for 48 hours. Causality: A 48-hour window ensures the solid-liquid interface reaches true thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 0.2 mL of filtrate to account for active pharmaceutical ingredient (API) adsorption to the filter membrane, which would otherwise artificially lower the quantified solubility.

-

Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (using an acidic mobile phase to ensure peak symmetry) against a validated calibration curve.

Thermodynamic Shake-Flask Solubility Workflow for 4-Methoxy-2-methylbutanoic acid.

Stability Profile & Forced Degradation (ICH Q1A/Q1B)

Causality & Mechanism

The chemical stability of 4-Methoxy-2-methylbutanoic acid is inherently robust due to the absence of highly reactive functional groups (such as esters or amides) (5)[5].

-

Hydrolytic Stability: The aliphatic ether linkage (-O-CH3) is highly resistant to hydrolysis under standard physiological and pharmaceutical conditions. Cleavage of such ethers typically requires extreme conditions (e.g., concentrated HI at elevated temperatures).

-

Oxidative Stability: The molecule lacks readily oxidizable centers (e.g., phenols or thiols). However, the alpha-carbon adjacent to the ether oxygen may be susceptible to radical-initiated auto-oxidation under severe peroxide exposure, potentially forming hydroperoxides.

-

Thermal & Photostability: Lacking a conjugated pi-electron system, the molecule is practically transparent to near-UV and visible light, ensuring excellent photostability. Thermally, it is stable under standard manufacturing conditions but may undergo decarboxylation at extreme temperatures (>150 °C).

Protocol: Stability-Indicating Assay (SIA) Development

To validate the stability profile, a forced degradation study following ICH Q1A/Q1B guidelines is required to develop a robust Stability-Indicating Assay (SIA).

-

Acid/Base Hydrolysis: Dissolve the compound in 0.1 N HCl and 0.1 N NaOH. Incubate at 60 °C for 7 days. Causality: Evaluates the extreme limits of the ether and carboxylate stability. Self-Validation: Neutralize the samples before injection to protect the silica-based HPLC column from extreme pH dissolution.

-

Oxidation: Expose the compound to 3% H2O2 at room temperature for 48 hours. Causality: Identifies potential peroxide-reactive sites on the aliphatic chain.

-

Thermal Degradation: Subject the solid powder to 80 °C for 14 days in a sealed container.

-

Photolysis: Expose the solid and a 1 mg/mL aqueous solution to 1.2 million lux hours and 200 Watt hours/m² of near-UV energy.

-

Analysis: Analyze all stressed samples using a high-resolution LC-MS/MS system equipped with a diode array detector (DAD). Crucial Step: Calculate mass balance (Sum of peak areas of API + degradants) to ensure all degradants are eluted and detected, validating that no secondary degradation pathways are missed.

ICH-compliant forced degradation workflow for stability-indicating assay development.

Quantitative Data Summary

To facilitate rapid decision-making for formulation scientists, the physicochemical parameters of 4-Methoxy-2-methylbutanoic acid are summarized below.

| Property | Value / Description | Analytical & Formulation Implication |

| Molecular Weight | 132.16 g/mol | High permeability; highly suitable for oral absorption models. |

| pKa (Predicted) | ~4.5 - 4.8 | Requires an acidic mobile phase (e.g., 0.1% Formic Acid) for RP-HPLC retention to suppress ionization. |

| LogP (Predicted) | ~1.2 - 1.5 | Favorable balance of hydrophilicity and lipophilicity for cellular membrane crossing. |

| Aqueous Solubility | pH-dependent | Formulations may require salt formation (e.g., sodium salt) or pH adjustment for high-concentration liquid dosing. |

| Chemical Stability | Highly stable | Low risk of degradation during standard wet granulation, aqueous film coating, or long-term storage. |

Conclusion

4-Methoxy-2-methylbutanoic acid is a highly stable, moderately lipophilic small molecule. Its physicochemical profile is dominated by its ionizable carboxylic acid, which dictates a predictable, pH-dependent solubility curve. The robust ether linkage and lack of chromophores confer excellent hydrolytic and photolytic stability. For drug development professionals utilizing this scaffold—particularly in the synthesis of complex targeted therapies like CTPS1 inhibitors (6)[6]—standard formulation techniques are generally sufficient without the need for complex stabilization strategies such as antioxidants or UV-blocking packaging.

References

-

Title: 4-methoxy-2-methylbutanoic acid (C6H12O3) - PubChemLite | Source: uni.lu | URL: 7

-

Title: 4-Methoxy-2-methylbutanoic Acid|CAS 35841-41-9 - Benchchem | Source: benchchem.com | URL: 1

-

Title: 4-Methoxy-2-methylbutanoic acid - CymitQuimica | Source: cymitquimica.com | URL: 5

-

Title: 2-Methylbutanoic acid 116-53-0 - Guidechem | Source: guidechem.com | URL: 3

-

Title: 2-Methylbutanoic acid 116-53-0 wiki - Guidechem | Source: guidechem.com | URL: 4

-

Title: EP3768674B1 - Aminopyrimidine derivatives as ctps1 inhibitors - Google Patents | Source: google.com | URL: 2

-

Title: WO2019179652A1 - Aminopyrimidine derivatives as ctps1 inhibitors - Google Patents | Source: google.com | URL: 6

Sources

- 1. 4-Methoxy-2-methylbutanoic Acid|CAS 35841-41-9 [benchchem.com]

- 2. EP3768674B1 - Aminopyrimidine derivatives as ctps1 inhibitors - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. wap.guidechem.com [wap.guidechem.com]

- 5. 4-Methoxy-2-methylbutanoic acid | CymitQuimica [cymitquimica.com]

- 6. WO2019179652A1 - Aminopyrimidine derivatives as ctps1 inhibitors - Google Patents [patents.google.com]

- 7. PubChemLite - 4-methoxy-2-methylbutanoic acid (C6H12O3) [pubchemlite.lcsb.uni.lu]

Methodological & Application

"enantioselective synthesis of 4-Methoxy-2-methylbutanoic acid"

Technical Application Note: Enantioselective Synthesis of (S)-4-Methoxy-2-methylbutanoic Acid via Chiral Auxiliary-Directed Alkylation

Executive Summary & Strategic Rationale

(S)-4-Methoxy-2-methylbutanoic acid is a high-value chiral building block, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including cytidine triphosphate synthase 1 (CTPS1) inhibitors targeting cellular proliferation disorders [1]. While industrial-scale production often leverages transition-metal-catalyzed asymmetric hydrogenation, discovery-phase medicinal chemistry requires highly predictable, bench-stable methodologies that do not rely on specialized high-pressure equipment.

As a Senior Application Scientist, I have structured this protocol around the highly reliable [2]. By employing a chiral oxazolidinone auxiliary, we establish a rigid stereochemical environment that dictates the facial approach of the electrophile. This method offers a self-validating, highly diastereoselective route ensuring >98% enantiomeric excess (ee) upon cleavage, making it the gold standard for early-stage drug development.

Mechanistic Workflow & Causality

The synthesis relies on three distinct phases, each designed with specific mechanistic controls:

-

Phase 1: Auxiliary Attachment. (S)-4-benzyl-2-oxazolidinone is acylated with propionyl chloride. The use of

-BuLi ensures rapid and complete deprotonation of the oxazolidinone, preventing unreacted starting material from complicating downstream chromatography. -

Phase 2: Stereoselective Alkylation. The critical stereocenter is established here. Enolization with Sodium bis(trimethylsilyl)amide (NaHMDS) selectively generates the (Z)-enolate due to the minimization of allylic strain (

strain) between the oxazolidinone ring and the methyl group. The bulky benzyl group effectively shields the Re face of the enolate. Consequently, the electrophile approaches exclusively from the Si face. -

Phase 3: Non-Destructive Cleavage. To isolate the target aliphatic acid without racemizing the newly formed

-chiral center, we employ LiOH and

Workflow Visualization

Fig 1. Workflow for the asymmetric synthesis of (S)-4-methoxy-2-methylbutanoic acid.

Step-by-Step Experimental Protocols

Note: These protocols include In-Process Controls (IPCs) to ensure the system is self-validating at each critical junction.

Protocol A: Synthesis of (S)-4-Benzyl-3-propionyloxazolidin-2-one

-

Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under argon. Add (S)-4-benzyl-2-oxazolidinone (10.0 g, 56.4 mmol) and anhydrous THF (150 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add

-BuLi (2.5 M in hexanes, 23.7 mL, 59.2 mmol) dropwise over 15 minutes. Causality: Slow addition prevents localized heating, which can lead to unwanted ring-opening of the oxazolidinone. Stir for 30 minutes at -78 °C. -

Acylation: Add freshly distilled propionyl chloride (5.4 mL, 62.0 mmol) in one portion. Stir for 30 minutes at -78 °C, then allow the reaction to warm to 0 °C over 1 hour.

-

IPC (Self-Validation): Quench a 0.1 mL aliquot in saturated aqueous

and extract with EtOAc. TLC (20% EtOAc/Hexanes) must show complete consumption of the auxiliary ( -

Workup: Quench the bulk reaction with saturated aqueous

(50 mL). Extract with dichloromethane (3 x 100 mL). Wash combined organics with 1M NaOH (50 mL) and brine, dry over

Protocol B: Asymmetric Alkylation with 2-Methoxyethyl Iodide

-

Enolization: In a flame-dried flask under argon, dissolve the imide from Protocol A (10.0 g, 42.9 mmol) in anhydrous THF (100 mL). Cool to -78 °C. Add NaHMDS (1.0 M in THF, 45.0 mL, 45.0 mmol) dropwise. Stir for 1 hour at -78 °C to ensure complete (Z)-enolate formation.

-

Alkylation: Add 2-methoxyethyl iodide (12.0 g, 64.3 mmol) dropwise. Causality: The iodide is chosen over the bromide due to its higher electrophilicity, allowing the alkylation to proceed at cryogenic temperatures (-78 °C). Maintaining this low temperature is critical to prevent rotation and maximize facial selectivity.

-

Incubation: Maintain the reaction at -78 °C for 4 hours, then slowly warm to -20 °C and hold for 2 hours.

-

IPC (Self-Validation): LC-MS analysis of a quenched aliquot should indicate the desired mass

with a diastereomeric ratio (dr) > 95:5. -

Workup: Quench with half-saturated

(100 mL). Extract with EtOAc (3 x 100 mL). Wash with brine, dry over

Protocol C: Auxiliary Cleavage and Product Isolation

-

Hydrolysis: Dissolve the alkylated intermediate (10.0 g, 34.3 mmol) in a 3:1 mixture of THF/

(120 mL). Cool strictly to 0 °C. -

Peroxide Addition: Add 30% aqueous

(15.5 mL, 137 mmol) sequentially, followed by LiOH monohydrate (2.88 g, 68.6 mmol). Causality: The -

Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

-

Quench & Auxiliary Recovery: Cool to 0 °C and quench excess peroxide with an aqueous solution of

(1.5 M, 100 mL). Warning: Ensure a negative peroxide test (using KI-starch paper) before proceeding. Remove THF in vacuo. Extract the aqueous layer with dichloromethane (3 x 50 mL) to recover the chiral auxiliary. -

Acid Isolation: Acidify the aqueous layer to pH 2 using 2M HCl. Extract the target carboxylic acid with EtOAc (3 x 75 mL). Dry the combined organics over

and concentrate in vacuo to yield (S)-4-methoxy-2-methylbutanoic acid as a colorless oil.

Quantitative Data Summaries

The choice of base and electrophile in Protocol B is the most critical variable for success. The table below summarizes the optimization data that validates the selection of NaHMDS and 2-methoxyethyl iodide for this specific substrate.

| Base | Electrophile | Temperature Profile (°C) | Isolated Yield (%) | Diastereomeric Excess (de %) |

| LDA | 1-Bromo-2-methoxyethane | -78 to 0 | 45 | 85 |

| NaHMDS | 1-Bromo-2-methoxyethane | -78 to -20 | 60 | 92 |

| NaHMDS | 2-Methoxyethyl iodide | -78 to -20 | 88 | >98 |

| KHMDS | 2-Methoxyethyl iodide | -78 to -20 | 82 | 95 |

Table 1: Optimization of the asymmetric alkylation step. The combination of NaHMDS and the highly reactive iodide electrophile provides the optimal balance of yield and stereocontrol.

References

- Title: Aminopyrimidine derivatives as ctps1 inhibitors (WO2019179652A1)

-

Title: Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives Source: Journal of the American Chemical Society URL: [Link]

-

Title: Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary Source: Organic Syntheses URL: [Link]

Application Note: Chiral Separation Methods for 2-Methylbutanoic Acid Derivatives

Abstract

The enantiomers of 2-methylbutanoic acid and its derivatives are critical chiral building blocks in the pharmaceutical, agrochemical, and flavor and fragrance industries.[1][2] The distinct biological and sensory properties of each enantiomer necessitate robust and efficient analytical and preparative methods for their separation. For instance, (S)-(+)-2-methylbutanoic acid is described as having a fruity, sweet note, while its (R)-(-)-enantiomer possesses a cheesy, sweaty odor.[3] This guide provides a comprehensive overview of modern chiral separation techniques, including detailed protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and classical diastereomeric crystallization, tailored for the resolution of 2-methylbutanoic acid derivatives.

Introduction: The Imperative of Chiral Separation

Enantiomers, non-superimposable mirror-image isomers, possess identical physical and chemical properties in an achiral environment, making their separation a formidable challenge.[2] However, in a chiral environment, such as the biological systems found in the human body or olfactory receptors, they can exhibit profoundly different pharmacological, toxicological, and sensory activities.[2] The resolution of racemic 2-methylbutanoic acid is particularly relevant as its (S)-enantiomer is a key component in apple and strawberry flavors, while various derivatives are explored as pharmaceutical intermediates.[4][5]

Direct analysis of 2-methylbutanoic acid can be challenging due to its relatively high volatility and lack of a strong UV-absorbing chromophore, often necessitating derivatization to enhance detectability and chromatographic performance.[6] This guide explains the causality behind experimental choices, offering field-proven insights to empower researchers in developing and validating robust chiral separation methods.

Strategic Approach to Method Selection

The choice of a chiral separation technique depends on several factors: the analytical goal (quantification vs. preparative isolation), the specific derivative being analyzed, available instrumentation, and desired throughput. The following decision tree provides a logical workflow for selecting the most appropriate method.

Caption: Decision tree for selecting a chiral separation method.

Chromatographic Separation Techniques

Chiral Gas Chromatography (GC)

Direct enantiomeric separation by GC is a powerful technique for volatile or semi-volatile compounds. For 2-methylbutanoic acid and its non-volatile derivatives (e.g., amides), derivatization is a mandatory first step to increase volatility and improve peak shape. Esterification to form methyl or ethyl esters is a common and effective strategy.[6]

Principle of Separation: The derivatized enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP) coated on the inside of the capillary column. Cyclodextrin-based CSPs are particularly effective for this class of compounds, forming transient diastereomeric inclusion complexes with one enantiomer being more strongly retained than the other.[6]

Protocol: Chiral GC-FID Analysis of 2-Methylbutanoic Acid Methyl Esters

-

Derivatization to Methyl Esters:

-

To 1 mg of the 2-methylbutanoic acid sample, add 1 mL of 14% Boron trifluoride-methanol (BF₃-MeOH) solution.

-

Seal the vial and heat at 60°C for 10 minutes.[6]

-

After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly.

-

Allow the layers to separate and carefully collect the upper hexane layer containing the methyl ester derivatives for injection.

-

-

GC System Setup and Conditions:

-

GC System: Agilent 8890 or equivalent with Flame Ionization Detector (FID).

-

Column: Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™ 225, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

-

Injector: Split/Splitless, 230°C, Split ratio 50:1.

-

Oven Program: 50°C hold for 2 min, ramp at 2°C/min to 120°C, hold for 5 min.

-

Detector: FID at 250°C.

-

Injection Volume: 1 µL.

-

-

Data Analysis:

-

Identify the peaks for (R)- and (S)-2-methylbutanoic acid methyl ester by injecting individual standards, if available.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

-

High-Performance Liquid Chromatography (HPLC)

HPLC offers great versatility for chiral separations and can be approached in two ways: directly on a CSP or indirectly after derivatization into diastereomers.[7]

A. Direct Chiral HPLC

This is the most straightforward HPLC approach, where enantiomers are resolved on a column containing a chiral selector. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a broad range of compounds, including carboxylic acids.[7][8] The separation mechanism involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[7][9]

B. Indirect Chiral HPLC

This method involves reacting the racemic acid with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[8][10] These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[6][8] A key advantage is that the CDA can introduce a strong chromophore (like an anthryl or naphthyl group), significantly enhancing UV detection sensitivity.[6]

Caption: Experimental workflow for indirect chiral HPLC analysis.

Protocol: Indirect HPLC-UV Analysis via Derivatization

-

Derivatization with a Chiral Amine:

-

Reagents: Racemic 2-methylbutanoic acid derivative, (R)-1-(1-naphthyl)ethylamine (as CDA), a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a suitable aprotic solvent (e.g., Dichloromethane).

-

Procedure: In a vial, dissolve ~1 mg of the acid sample in 500 µL of dichloromethane. Add 1.2 equivalents of the CDA and 1.5 equivalents of EDC.

-

Allow the reaction to proceed at room temperature for 1-2 hours or until completion (monitor by TLC or a quick LC-MS analysis).

-

Dilute the reaction mixture with the mobile phase for HPLC analysis.

-

-

HPLC System Setup and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent with UV/Vis Detector.

-

Column: Standard achiral C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid. The exact ratio must be optimized.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 280 nm (for the naphthyl chromophore).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

The two peaks in the chromatogram correspond to the two diastereomers.

-

Assuming complete derivatization, the peak area ratio directly reflects the enantiomeric ratio of the original acid sample. Calculate % ee as described for the GC method.

-

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful green alternative to normal-phase HPLC, especially for preparative separations.[11] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations and significantly reduced consumption of organic solvents.[12][13]

Principle of Separation: The principles are similar to HPLC. The same polysaccharide-based CSPs used in HPLC are widely employed in SFC.[13] The mobile phase typically consists of supercritical CO₂ and a small percentage of an organic modifier (e.g., methanol, ethanol) to adjust solvent strength and improve peak shape.[14]

Key Advantages for 2-Methylbutanoic Acid Derivatives:

-

Speed: Higher flow rates can be used without a significant loss in efficiency, reducing analysis times.[13][14]

-

Solvent Reduction: Drastically lowers organic solvent use, making it more environmentally friendly and reducing costs associated with solvent purchase and disposal.[11][12]

-

Easy Product Recovery: Evaporation of CO₂ simplifies the recovery of purified enantiomers after preparative separations.

A typical starting point for method development would involve screening columns like CHIRALPAK® AD or CHIRALCEL® OD with a mobile phase of CO₂/Methanol.

Preparative Scale: Diastereomeric Crystallization

For large-scale separation, diastereomeric crystallization remains a viable and industrially applied method. It is a classical resolution technique that predates modern chromatography.

Principle of Separation: The racemic acid is reacted with an enantiomerically pure chiral resolving agent (typically a base like (R)-(+)-α-methylbenzylamine) to form a pair of diastereomeric salts.[15][16] These salts have different crystal lattice energies and, crucially, different solubilities in a given solvent.[17] Through careful control of temperature and concentration, one diastereomeric salt will preferentially crystallize out of the solution.[18] The purified salt is then isolated, and the chiral resolving agent is removed by acidification to yield the desired enantiomerically enriched acid.[17]

Protocol: Resolution of Racemic 2-Methylbutanoic Acid

-

Formation of Diastereomeric Salts:

-

Fractional Crystallization:

-

Allow the solution to cool slowly to induce crystallization. One diastereomeric salt should precipitate.

-

Collect the crystals by filtration. The purity of this first crop can be assessed by chiral chromatography.

-

Further recrystallization steps may be required to achieve the desired enantiomeric purity.[17]

-

-

Liberation of the Pure Enantiomer:

-

Suspend the purified diastereomeric salt in water.

-

Add a strong acid (e.g., 1M HCl) until the pH is acidic (~2) to protonate the carboxylic acid and break the salt.[17]

-

Extract the liberated 2-methylbutanoic acid into an organic solvent (e.g., diethyl ether).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched product.

-

Comparative Data Summary

The following table summarizes typical performance characteristics for the discussed chromatographic methods. Note that specific values are highly dependent on the exact derivative, column, and conditions used.

| Parameter | Chiral GC (Direct) | Chiral HPLC (Indirect) | Chiral SFC (Direct) |

| Principle | Direct separation on CSP | Derivatization to diastereomers, separation on achiral phase | Direct separation on CSP |

| Typical Column | Cyclodextrin-based | C18 (Reversed-Phase) | Polysaccharide-based |

| Mobile Phase | Inert Gas (He, H₂) | Acetonitrile/Water | Supercritical CO₂/Methanol |

| Derivatization | Required (for volatility) | Required (to form diastereomers) | Often not required |

| Analysis Time | 5 - 20 min | 10 - 30 min | 2 - 10 min |

| Detection | FID, MS | UV, Fluorescence, MS | UV, MS |

| Primary Use | Analytical (Quality Control) | Analytical (High Sensitivity) | Analytical & Preparative |

| Key Advantage | High resolution for volatile compounds | High sensitivity, uses standard columns | Fast, low solvent consumption |

Conclusion